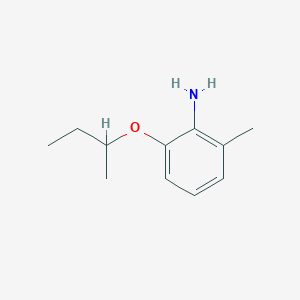![molecular formula C9H18Cl2N4O2 B13304331 4-{Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride](/img/structure/B13304331.png)
4-{Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine ring substituted with a hydroxyl group and a methylamino group, which is further connected to a 1,3,4-oxadiazole ring. The dihydrochloride form indicates the presence of two hydrochloride salts, enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride can be achieved through a multi-step process:
Formation of 1,3,4-oxadiazole ring: The 1,3,4-oxadiazole ring can be synthesized by the cyclization of an appropriate hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Alkylation: The 1,3,4-oxadiazole ring is then alkylated with a suitable alkyl halide to introduce the methyl group at the 5-position.
Formation of pyrrolidine ring: The pyrrolidine ring can be synthesized by the reaction of a suitable amine with a dihaloalkane, followed by cyclization.
Coupling: The methylamino group is introduced by coupling the pyrrolidine derivative with the 1,3,4-oxadiazole derivative under appropriate conditions.
Hydroxylation: The hydroxyl group is introduced via selective oxidation of the pyrrolidine ring.
Formation of dihydrochloride salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group on the pyrrolidine ring can undergo oxidation to form a ketone.
Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine.
Substitution: The methylamino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Receptor Binding: May act as a ligand for certain biological receptors.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways.
Therapeutics: Possible applications in treating diseases due to its bioactive properties.
Industry
Materials Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 4-{Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor binding, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride
- 4-{Methyl[(5-methyl-1,3,4-triazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride
Uniqueness
- Oxadiazole Ring : The presence of the 1,3,4-oxadiazole ring distinguishes it from thiadiazole and triazole analogs, potentially offering different reactivity and biological activity.
- Hydroxyl Group : The hydroxyl group on the pyrrolidine ring may confer unique properties in terms of solubility and reactivity.
- Methylamino Substitution : The specific substitution pattern may result in distinct interactions with biological targets compared to similar compounds.
Propiedades
Fórmula molecular |
C9H18Cl2N4O2 |
|---|---|
Peso molecular |
285.17 g/mol |
Nombre IUPAC |
4-[methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C9H16N4O2.2ClH/c1-6-11-12-9(15-6)5-13(2)7-3-10-4-8(7)14;;/h7-8,10,14H,3-5H2,1-2H3;2*1H |
Clave InChI |
IMEKTZPEQKAZTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(O1)CN(C)C2CNCC2O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol](/img/structure/B13304252.png)

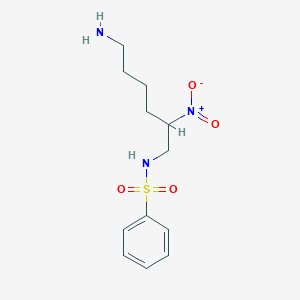
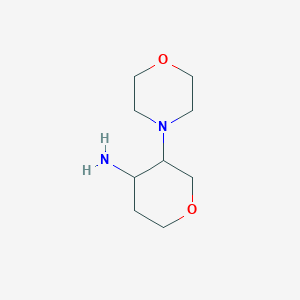

![4-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde](/img/structure/B13304284.png)

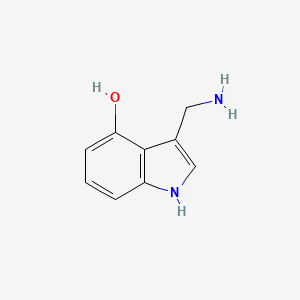
![N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13304304.png)
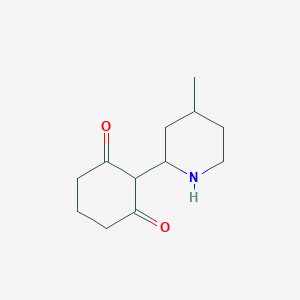
![(Butan-2-yl)[1-(4-methylphenyl)propyl]amine](/img/structure/B13304325.png)
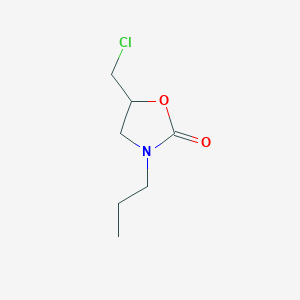
amine](/img/structure/B13304330.png)
